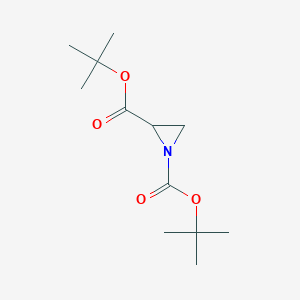

Ditert-butyl aziridine-1,2-dicarboxylate

Vue d'ensemble

Description

Ditert-butyl aziridine-1,2-dicarboxylate is a derivative of aziridine-1,2-dicarboxylic acid, which is a compound characterized by the presence of an aziridine ring—a three-membered ring containing one nitrogen atom and two carbon atoms—and two carboxylate groups attached to it. The tert-butyl group is a common substituent in organic chemistry, known for its bulky nature, which can influence the reactivity and stability of the molecule.

Synthesis Analysis

The synthesis of aziridine derivatives often involves cyclization reactions of amino alcohols or their derivatives. For example, the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, a related compound, was achieved by acid-catalyzed hydrolysis followed by glycol cleavage of a protected aziridine precursor . Similarly, tosyl-aziridine-2-t-butyl carboxylate, another related compound, was synthesized from Tos-Ser-O-tBu under Mitsunobu conditions, demonstrating the versatility of aziridine-2-carboxylates as precursors for various synthetic targets .

Molecular Structure Analysis

The molecular structure of aziridine derivatives is characterized by the presence of the aziridine ring. The introduction of substituents such as the tert-butyl group can influence the regioselectivity and stereochemistry of reactions involving these compounds. For instance, the silylmethyl-substituted aziridine showed controlled regioselectivity and relative stereochemistry in the products derived from substituted aziridine .

Chemical Reactions Analysis

Aziridine derivatives participate in a variety of chemical reactions. The silylmethyl-substituted aziridine, for example, reacted efficiently with nitriles and carbonyl substrates to generate imidazoline, oxazolidine, and tetrahydropyrimidine products . Additionally, aziridine-1,2-dicarboxylic acid derivatives were obtained through reactions with chlorocarbonic acid esters and amides, isocyanates, and isothiocyanates, leading to the formation of bisaziridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of aziridine derivatives are influenced by their functional groups. The presence of tert-butyl groups typically increases steric hindrance, which can affect the molecule's reactivity and solubility. The aziridine ring itself is a strained system, which can make these compounds more reactive than their acyclic counterparts. The specific physical properties such as melting point, boiling point, and solubility would depend on the particular substituents present in the aziridine derivative.

Applications De Recherche Scientifique

Novel Synthesis Pathways

Aziridines serve as key intermediates in the synthesis of complex molecules. For instance, the transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine showcases the ability of aziridines to undergo electrophile-induced ring closure, leading to morpholine derivatives with potential applications in medicinal chemistry and drug design (D’hooghe et al., 2006).

Catalysis and Rearrangements

The aza-Payne rearrangement of N-activated 2-aziridinemethanols presents a synthetic route to epoxy sulfonamides and functionalized 1,2-amino alcohols, demonstrating the catalytic versatility of aziridines in organic synthesis (Ibuka, 1998).

Regio- and Stereospecific Synthesis

Aziridines facilitate the regio- and stereospecific synthesis of various compounds. Selective lithiation of N-tert-butylsulfonyl-2-phenylaziridine and its subsequent reactions underline the stereocontrolled route to trisubstituted aziridines, important for creating molecules with precise spatial arrangements (Musio et al., 2009).

Enzyme Inhibition Studies

In the realm of biochemistry, aziridine derivatives have been utilized as enzyme inhibitors. The synthesis of peptides containing aziridine-2,3-dicarboxylic acid as an electrophilic alpha-amino acid highlights their role as specific inhibitors for cysteine proteases, indicating their potential therapeutic applications (Schirmeister, 1999).

Aziridinyl Anions in Synthetic Chemistry

The generation and reactivity of aziridinyl anions are critical for the development of new synthetic methodologies. Their use in modern synthetic chemistry for the preparation of aziridines and the exploration of ring-opening reactions are pivotal for the advancement of organic synthesis (Florio & Luisi, 2010).

Mécanisme D'action

Target of Action

Ditert-butyl aziridine-1,2-dicarboxylate is a type of aziridine derivative . Aziridines are known for their potential in both synthetic and pharmacological applications . .

Mode of Action

Aziridines, in general, are known for their inherent reactivity due to their three-membered functional groups . This reactivity allows them to interact with various biological targets, leading to a range of potential effects.

Biochemical Pathways

Aziridines are known to be involved in a variety of chemical transformations, leading to the formation of interesting derivatives, such as 4–7 membered heterocycles of pharmaceutical interest due to their promising biological activities .

Result of Action

The inherent reactivity of aziridines suggests that they could have a range of potential effects at the molecular and cellular levels .

Safety and Hazards

As a research chemical, “Ditert-butyl aziridine-1,2-dicarboxylate” should be handled with care. It is not intended for human or veterinary use.

Orientations Futures

Aziridines have seen steady growth over the last 90 years and are often found as key intermediates in the preparation of various compounds . There has been a remarkable surge in aziridine publications within the last decade alone, which accounts for 30% of the total number of reports . This suggests that the chemistry of aziridines will continue to move forward in the future .

Propriétés

IUPAC Name |

ditert-butyl aziridine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)16-9(14)8-7-13(8)10(15)17-12(4,5)6/h8H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADPXKYCDSMWJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20939101 | |

| Record name | Di-tert-butyl aziridine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ditert-butyl aziridine-1,2-dicarboxylate | |

CAS RN |

178602-42-1, 127700-62-3 | |

| Record name | Di-tert-butyl aziridine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-di-tert-butyl aziridine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Cyclopropyl-1,3-thiazol-5-yl)methyl]-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]prop-2-enamide](/img/structure/B3012960.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B3012965.png)

![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3012969.png)

![Tert-butyl 2-amino-4,6-dihydro-5h-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B3012976.png)

![3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3012978.png)

![3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3012981.png)

![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B3012983.png)